

"4-(Pyrrolidin-3-yl)morpholine" discovery and background literature

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Compound of Interest

Compound Name: **4-(Pyrrolidin-3-yl)morpholine**

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An In-Depth Technical Guide to **4-(Pyrrolidin-3-yl)morpholine**: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

4-(Pyrrolidin-3-yl)morpholine is a heterocyclic chemical compound that has emerged as a significant building block in medicinal chemistry. It synergistically combines the structural and physicochemical advantages of two independently valuable scaffolds: the three-dimensional, basic pyrrolidine ring and the polarity-enhancing, metabolically stable morpholine moiety. This guide provides a comprehensive overview of the synthesis, properties, and applications of **4-(pyrrolidin-3-yl)morpholine**, intended for researchers and professionals in drug development. We will explore its role as a "privileged scaffold," detail a robust synthetic protocol, and examine its incorporation into advanced drug candidates, particularly in oncology and central nervous system (CNS) disorders.

Introduction: The Convergence of Two Privileged Scaffolds

In drug discovery, the term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. These structures provide a versatile template for the development of novel therapeutics. **4-(Pyrrolidin-3-yl)morpholine** is a quintessential example, deriving its utility from the fusion of two such scaffolds.

- The Pyrrolidine Ring: As a saturated five-membered nitrogen heterocycle, the pyrrolidine ring is a cornerstone of medicinal chemistry.^[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling chemists to explore three-dimensional pharmacophore space effectively.^[1] The basic secondary amine (or a substituted tertiary amine) provides a key site for hydrogen bonding or salt formation, which can be crucial for target engagement and for improving the pharmacokinetic profile of a drug candidate.^[2]
- The Morpholine Ring: The morpholine heterocycle is frequently incorporated into drug candidates to enhance their physicochemical properties.^[3] The presence of the oxygen atom introduces polarity and a hydrogen bond acceptor site, which often improves aqueous solubility and reduces off-target toxicity.^[4] Furthermore, the morpholine ring is generally stable to metabolic degradation, contributing to a more favorable pharmacokinetic profile.^[3]
^[5]

The combination of these two rings into a single, relatively small molecule creates a powerful building block. It offers multiple points for diversification, a defined three-dimensional structure, and inherent "drug-like" properties, making it a highly sought-after intermediate in the synthesis of complex therapeutic agents.

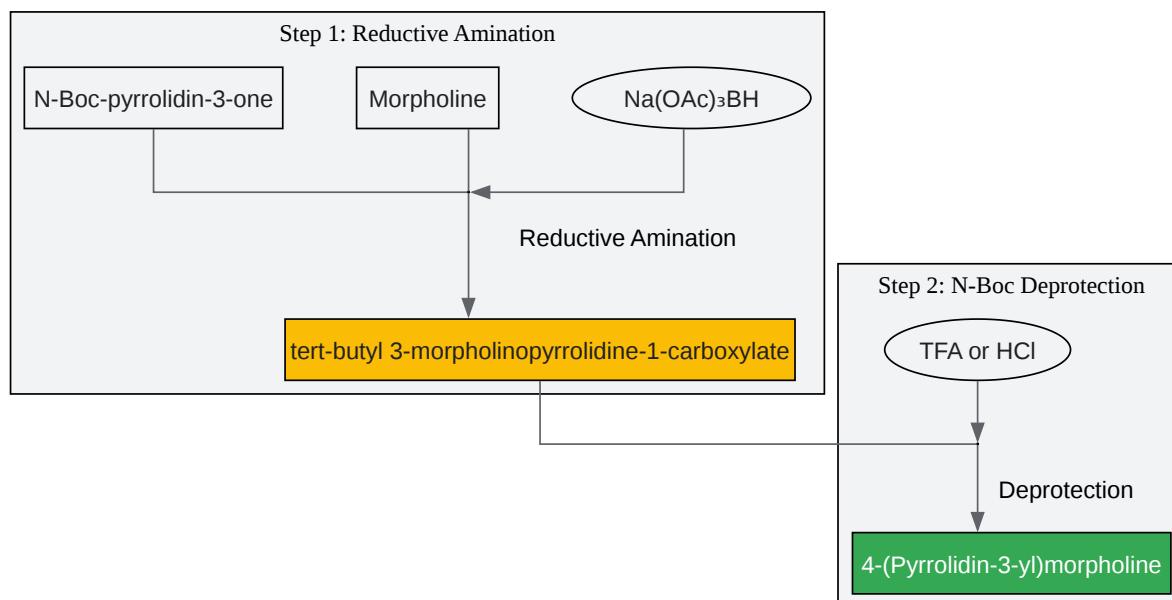
Physicochemical Properties

The fundamental properties of **4-(Pyrrolidin-3-yl)morpholine** are summarized below. These data are critical for its use in synthetic chemistry, guiding choices of solvents, reagents, and purification techniques.

Property	Value	Reference(s)
CAS Number	53617-37-1	[6] [7]
Molecular Formula	C ₈ H ₁₆ N ₂ O	[6] [7]
Molecular Weight	156.23 g/mol	[6] [7]
IUPAC Name	4-(pyrrolidin-3-yl)morpholine	[6]
Appearance	Solid	[7]
SMILES	C1CC(CN1)N1CCOCC1	[6]
InChI Key	OPJDRNMJJNFSNZ- UHFFFAOYNA-N	[6] [7]

Synthesis and Characterization

While **4-(Pyrrolidin-3-yl)morpholine** is commercially available, an understanding of its synthesis is crucial for the preparation of derivatives or for scaling up production.[\[6\]](#)[\[7\]](#) A highly efficient and common strategy for its synthesis is a two-step sequence involving reductive amination followed by deprotection. This approach is favored for its high yields, operational simplicity, and use of readily available starting materials.[\[2\]](#)[\[8\]](#)



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A two-step synthetic pathway to **4-(Pyrrolidin-3-yl)morpholine**.

Detailed Experimental Protocol (Representative)

This protocol describes a representative synthesis based on well-established chemical transformations.[2][8][9]

Step 1: Synthesis of tert-butyl 3-morpholinopyrrolidine-1-carboxylate (Reductive Amination)

- Reagent Setup: To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration), add morpholine (1.2 eq).

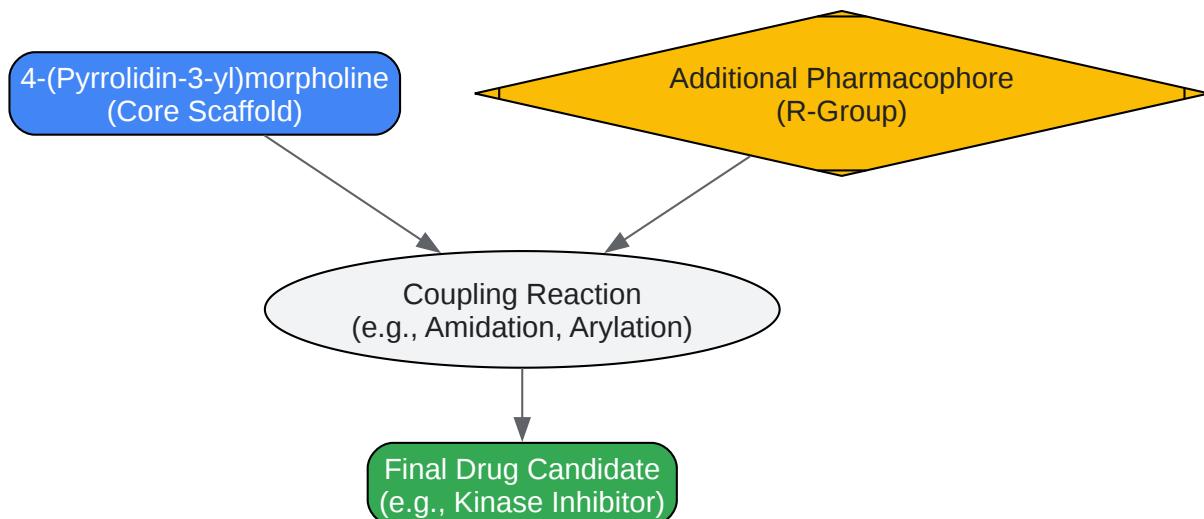
- Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
- Reduction: Add sodium triacetoxyborohydride ($\text{Na(OAc)}_3\text{BH}$) (1.5 eq) portion-wise to the reaction mixture. The use of $\text{Na(OAc)}_3\text{BH}$ is advantageous as it is a mild and selective reducing agent for imines and enamines, tolerating many other functional groups.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-16 hours).
- Workup and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the N-Boc protected intermediate as a pure compound.

Step 2: Synthesis of **4-(Pyrrolidin-3-yl)morpholine** (N-Boc Deprotection)

- Reagent Setup: Dissolve the purified tert-butyl 3-morpholinopyrrolidine-1-carboxylate (1.0 eq) from Step 1 in a suitable solvent, typically DCM.
- Deprotection: Add an excess of a strong acid. Common reagents for this transformation include trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[\[10\]](#)[\[11\]](#)
- Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS for the disappearance of the starting material (typically 1-4 hours).
- Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid. The resulting residue is the hydrochloride or trifluoroacetate salt of the product. To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO_3 or a mild base like 1M NaOH until the aqueous layer is basic. Separate the organic layer, dry over Na_2SO_4 , filter, and concentrate to yield the final product, **4-(Pyrrolidin-3-yl)morpholine**.

Applications in Medicinal Chemistry

The true value of **4-(pyrrolidin-3-yl)morpholine** is realized when it is incorporated as a structural fragment into larger, biologically active molecules. Its pre-defined stereochemistry (if a chiral version is used) and functional handles (the pyrrolidine nitrogen) allow for its strategic placement within a molecule to optimize interactions with a biological target.



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Use of the core scaffold to build complex drug candidates.

Case Study: Inhibitors of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several potent inhibitors of this pathway incorporate the **4-(pyrrolidin-3-yl)morpholine** moiety.

For instance, in the development of Akt kinase inhibitors, analogues containing this scaffold were synthesized.^[12] The morpholine oxygen can act as a crucial hydrogen bond acceptor, while the pyrrolidine nitrogen serves as an attachment point for other parts of the molecule.

designed to interact with different regions of the kinase active site. Similarly, derivatives have been designed as PI3K inhibitors, where the scaffold's rigidity and polarity contribute to both potency and selectivity.[\[13\]](#)

Representative Compound (Derivative)	Target	Biological Activity (IC ₅₀)	Reference
4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f]triazin-4-yl)morpholine derivative	PI3K α	Micromolar concentrations	[13]
AZD5363 Analogue (Compound 48)	Akt1	6 nM	[12]

Note: The biological activity data shown is for larger molecules that contain the **4-(pyrrolidin-3-yl)morpholine** scaffold as a substructure, demonstrating the utility of the core.

Case Study: Central Nervous System (CNS) Agents

Developing drugs that can cross the blood-brain barrier (BBB) is a major challenge in medicinal chemistry. Molecules must possess a delicate balance of lipophilicity and polarity. The morpholine ring is often considered a "CNS-friendly" fragment because it can improve aqueous solubility and overall physicochemical properties without drastically increasing molecular weight.[\[15\]](#) This makes the **4-(pyrrolidin-3-yl)morpholine** scaffold an attractive starting point for the design of novel agents targeting CNS disorders. Its incorporation has been explored in compounds designed for various CNS targets, where it aids in achieving the required pharmacokinetic profile for brain penetration.[\[5\]](#)

Conclusion

4-(Pyrrolidin-3-yl)morpholine stands as a testament to the power of scaffold-based drug design. By combining the advantageous three-dimensional geometry of the pyrrolidine ring with the favorable physicochemical and metabolic properties of the morpholine moiety, it provides a

robust and versatile platform for the synthesis of novel therapeutics. Its successful application in the development of potent kinase inhibitors and its potential in the challenging field of CNS drug discovery underscore its importance. As medicinal chemists continue to seek out efficient ways to build molecular complexity and optimize drug-like properties, the utility of well-designed building blocks like **4-(pyrrolidin-3-yl)morpholine** will only continue to grow.

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